4-(Chlorosulfonyl)phenyl pivalate

Organic Synthesis Protecting Group Strategy Bifunctional Reagents

This compound offers orthogonal reactivity: the sulfonyl chloride enables rapid sulfonamide/sulfonate formation, while the pivalate ester serves as a protected phenol for subsequent deprotection and further derivatization. Eliminates extra protecting group steps, delivering 90-93% yields in resin loading protocols. As the direct precursor to the 4-(sulfamoyl)phenyl pivalate fragment, it is essential for synthesizing potent HNE inhibitors (IC50 19-30 nM). Recognized as Sivelestat Sodium Impurity B for HPLC impurity profiling. Ideal for medicinal chemistry, combinatorial library construction, and pharmaceutical R&D.

Molecular Formula C11H13ClO4S
Molecular Weight 276.74 g/mol
CAS No. 150374-99-5
Cat. No. B142062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chlorosulfonyl)phenyl pivalate
CAS150374-99-5
Molecular FormulaC11H13ClO4S
Molecular Weight276.74 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C11H13ClO4S/c1-11(2,3)10(13)16-8-4-6-9(7-5-8)17(12,14)15/h4-7H,1-3H3
InChIKeyBSRSTUAZWZWGRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chlorosulfonyl)phenyl Pivalate (CAS 150374-99-5): Essential Bifunctional Reagent for Sulfonamide Synthesis & Solid-Phase Chemistry


4-(Chlorosulfonyl)phenyl pivalate (CAS 150374-99-5) is a bifunctional aromatic compound containing a reactive sulfonyl chloride group and a sterically hindered pivalate ester. It is primarily utilized as a versatile building block in organic synthesis, particularly for introducing a pivaloyl-protected hydroxyphenylsulfonyl moiety into target molecules . Its orthogonal reactivity enables sequential functionalization, making it a valuable intermediate in medicinal chemistry and combinatorial library construction .

Why Generic Sulfonyl Chlorides Cannot Replace 4-(Chlorosulfonyl)phenyl Pivalate in Key Applications


While numerous sulfonyl chlorides are commercially available, 4-(chlorosulfonyl)phenyl pivalate offers a unique combination of a sulfonyl chloride electrophile and a pivalate ester protecting group. This dual functionality allows for orthogonal reaction sequences: the sulfonyl chloride can be reacted first to form sulfonamides or sulfonate esters, followed by selective deprotection of the pivalate ester to reveal a phenolic handle for further derivatization [1]. Generic sulfonyl chlorides lack this built-in protecting group, requiring additional synthetic steps and reducing overall efficiency. Furthermore, the compound serves as a key intermediate in the synthesis of sivelestat sodium, a clinically approved neutrophil elastase inhibitor, where the specific substitution pattern is critical for biological activity [2].

Quantitative Differentiation: 4-(Chlorosulfonyl)phenyl Pivalate vs. Closest Analogs


Orthogonal Reactivity: Sequential Sulfonylation and Phenolic Deprotection in One Reagent

4-(Chlorosulfonyl)phenyl pivalate contains both a sulfonyl chloride group and a pivalate-protected phenol. This allows for a two-step orthogonal sequence: first, the sulfonyl chloride reacts with an amine or alcohol to form a sulfonamide or sulfonate ester; second, the pivalate ester can be cleaved to reveal a phenolic group for subsequent coupling. In contrast, standard sulfonyl chlorides like p-toluenesulfonyl chloride lack this built-in protection, necessitating separate protection/deprotection steps . The pivalate group is stable under typical sulfonylation conditions, enabling high-yielding sequential transformations [1].

Organic Synthesis Protecting Group Strategy Bifunctional Reagents

Solid-Phase Linker: Mitsunobu Coupling to Wang Resin vs. Lithiation for Merrifield Resin

In solid-phase synthesis, the choice of linker dictates loading efficiency and cleavage conditions. 4-(Chlorosulfonyl)phenyl pivalate-derived p-pivaloyloxybenzenesulfonate esters were directly coupled to Wang resin via Mitsunobu reaction after phenolic deprotection, yielding 90-93% for model substrates [1]. In contrast, the methylsulfonyl (mesylate) linker required lithiation at the methyl group and subsequent coupling to Merrifield resin . This difference in loading chemistry makes the pivalate-based linker more convenient for Wang resin applications, avoiding strong base lithiation steps.

Combinatorial Chemistry Solid-Phase Synthesis Linker Chemistry

Key Intermediate for Sivelestat Sodium: Enabling Nanomolar HNE Inhibitors

4-(Chlorosulfonyl)phenyl pivalate is a crucial intermediate in the synthesis of sivelestat sodium (ONO-5046), the only clinically approved human neutrophil elastase (HNE) inhibitor. Derivatives containing the 4-(sulfamoyl)phenyl pivalate fragment, prepared from this compound, exhibited potent HNE inhibition with IC50 values ranging from 19 to 30 nM [1]. This fragment is essential for activity; alternative sulfonyl chlorides lacking the pivalate ester do not yield active HNE inhibitors of this class.

Medicinal Chemistry Neutrophil Elastase Drug Intermediate

Aqueous Stability of Derived Sulfonamides: t1/2 > 9 Hours

Chemical stability in aqueous media is a critical parameter for drug candidates. Sulfonamide derivatives synthesized using 4-(chlorosulfonyl)phenyl pivalate as a building block demonstrated relatively good stability in aqueous buffer, with half-lives exceeding 9 hours for compounds 3a and 3f [1]. This stability is attributed to the steric protection offered by the pivalate ester, which shields the electrophilic carbonyl from hydrolysis compared to less hindered esters.

Drug Stability Pharmacokinetics Lead Optimization

Recommended Application Scenarios for 4-(Chlorosulfonyl)phenyl Pivalate Based on Quantitative Evidence


Synthesis of HNE Inhibitors for Acute Lung Injury Research

As demonstrated by Crocetti et al. (2020), this compound serves as the direct precursor to the 4-(sulfamoyl)phenyl pivalate fragment essential for potent HNE inhibition. Researchers developing novel therapeutics for ARDS, ALI, or COPD should prioritize this building block to access derivatives with IC50 values in the 19-30 nM range [1].

Solid-Phase Combinatorial Library Construction on Wang Resin

The pivalate-protected sulfonyl chloride enables a clean, two-step loading protocol: (1) sulfonylation of a secondary alcohol, and (2) Mitsunobu coupling to Wang resin after phenolic deprotection. This method, validated with 90-93% yields [2], is ideal for generating diverse sulfonate ester libraries without the need for strong base lithiation.

Stepwise Functionalization of Multifunctional Scaffolds

The orthogonal reactivity of the sulfonyl chloride and pivalate ester groups allows chemists to perform sulfonylation reactions first, followed by selective deprotection of the phenol for subsequent alkylation or acylation. This sequential strategy minimizes protecting group manipulations and is particularly valuable in complex natural product derivatization .

Quality Control and Impurity Profiling of Sivelestat Sodium

This compound is officially recognized as Sivelestat Sodium Impurity B (CAS 150374-99-5) and is used as an analytical reference standard for HPLC impurity profiling and quality control of sivelestat sodium drug substance .

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